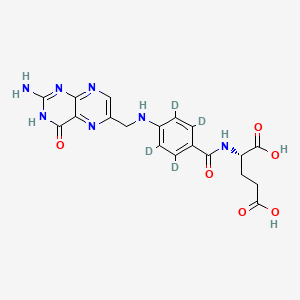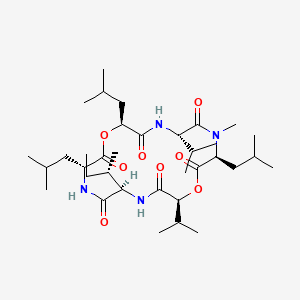
3-Amino-2-methyl-benzyl-d2 Alcohol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-2-methyl-benzyl-d2 Alcohol: is a deuterated derivative of 3-Amino-2-methylbenzyl alcohol. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a benzene ring, with a methyl group (-CH3) at the ortho position relative to the amino group. The deuterium atoms replace the hydrogen atoms in the benzyl alcohol moiety, making it useful in various scientific research applications, particularly in studies involving isotopic labeling.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-methyl-benzyl-d2 Alcohol typically involves the following steps:
Nitration: The starting material, 2-methylbenzyl alcohol, undergoes nitration to introduce a nitro group (-NO2) at the meta position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Deuteration: The final step involves the exchange of hydrogen atoms with deuterium atoms using deuterium oxide (D2O) under specific conditions to obtain the deuterated product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Large quantities of 2-methylbenzyl alcohol are nitrated using concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Catalytic Reduction: The nitro compound is reduced using industrial-scale hydrogenation reactors with Pd/C catalysts.
Deuterium Exchange: The deuteration process is carried out in specialized reactors designed to handle deuterium oxide and ensure efficient isotope exchange.
化学反応の分析
Types of Reactions: 3-Amino-2-methyl-benzyl-d2 Alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amino group can be reduced to form an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in anhydrous ether, Pd/C with H2 gas.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of 3-Amino-2-methylbenzaldehyde.
Reduction: Formation of 3-Amino-2-methylbenzylamine.
Substitution: Formation of various substituted benzyl derivatives depending on the reagent used.
科学的研究の応用
Chemistry: 3-Amino-2-methyl-benzyl-d2 Alcohol is used as a precursor in the synthesis of complex organic molecules. Its deuterated form is particularly valuable in nuclear magnetic resonance (NMR) spectroscopy studies to investigate reaction mechanisms and molecular structures.
Biology: In biological research, this compound is used in isotope labeling experiments to trace metabolic pathways and study enzyme kinetics. The deuterium atoms provide a distinct signal in mass spectrometry, aiding in the identification and quantification of metabolites.
Medicine: The compound is explored for its potential in drug development, particularly in the design of deuterated drugs that exhibit improved pharmacokinetic properties. Deuterium substitution can enhance the metabolic stability and reduce the toxicity of pharmaceutical compounds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique isotopic composition makes it suitable for applications in advanced materials science and nanotechnology.
作用機序
The mechanism of action of 3-Amino-2-methyl-benzyl-d2 Alcohol involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The deuterium atoms, due to their higher mass, can alter the vibrational frequencies of chemical bonds, affecting the compound’s reactivity and interaction with enzymes and receptors.
類似化合物との比較
3-Amino-2-methylbenzyl alcohol: The non-deuterated form of the compound, which lacks the isotopic labeling.
2-Amino-3-methylbenzyl alcohol: A positional isomer with the amino group at the ortho position relative to the methyl group.
3-Amino-4-methylbenzyl alcohol: Another isomer with the methyl group at the para position relative to the amino group.
Uniqueness: 3-Amino-2-methyl-benzyl-d2 Alcohol is unique due to its deuterium labeling, which provides distinct advantages in analytical and research applications. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracking in metabolic studies. This isotopic substitution also offers potential benefits in drug development by improving the pharmacokinetic profile of therapeutic agents.
特性
IUPAC Name |
(3-amino-2-methylphenyl)-dideuteriomethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-7(5-10)3-2-4-8(6)9/h2-4,10H,5,9H2,1H3/i5D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYZMJMDIMWDNJ-BFWBPSQCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=C(C(=CC=C1)N)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(S)-O-(5-Isoquinolinesulfonyl)-N-tert-boc-N-methyltyrosyl]-4-phenyl-piperazine](/img/new.no-structure.jpg)











